4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide
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Overview
Description
4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a chloro, ethoxy, and methoxy substituent on the benzene ring. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves a multi-step process. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Substitution: Introduction of the chloro, ethoxy, and methoxy groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Reduction of the sulfonamide group.
Substitution: Halogenation or alkylation of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using halogens like chlorine or bromine, and alkylation using alkyl halides
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfonamides, and various substituted benzene derivatives.
Scientific Research Applications
4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide
- 4-chloro-3-ethoxyaniline
- 2-chloromethyl-3,5-dimethyl-4-phenylsulfonamide
Uniqueness
4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is unique due to its specific combination of chloro, ethoxy, and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
4-Chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. Its structural components include:
- Chloro Group : Enhances biological activity.
- Ethoxy Group : Contributes to solubility and binding affinity.
- Methoxybenzyl Moiety : Imparts specificity in biological interactions.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. It has shown effectiveness against several cancer cell lines, including:
- A549 (Lung Cancer) : Exhibited moderate potency with an IC50 value indicating significant cytotoxicity.
- HeLa (Cervical Cancer) : Demonstrated the ability to induce apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Overview
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
A549 | 15 | Induction of apoptosis |
HeLa | 12 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It is believed to inhibit bacterial growth by targeting enzymes involved in folate synthesis, similar to other sulfonamides.
Table 2: Antimicrobial Activity Summary
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
E. coli | 32 µg/mL | Inhibition of DHPS enzyme |
S. aureus | 16 µg/mL | Disruption of folate biosynthesis |
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The sulfonamide structure mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase (DHPS), crucial for bacterial folate synthesis.
- Cell Cycle Modulation : Induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial disruption.
Case Studies
- Study on Lung Cancer Cells : A recent study demonstrated that treatment with the compound resulted in significant apoptosis in A549 cells, with activation of caspases 3 and 9 being observed.
- Antibacterial Efficacy Against S. aureus : Another study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections.
Properties
IUPAC Name |
4-chloro-3-ethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-3-22-16-10-14(8-9-15(16)17)23(19,20)18-11-12-4-6-13(21-2)7-5-12/h4-10,18H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRWSMFIJDMUHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.